molecular formula C16H18FN3O3S B6907659 methyl N-[5-[(2-tert-butyl-1,3-thiazole-5-carbonyl)amino]-2-fluorophenyl]carbamate

methyl N-[5-[(2-tert-butyl-1,3-thiazole-5-carbonyl)amino]-2-fluorophenyl]carbamate

Cat. No.: B6907659
M. Wt: 351.4 g/mol
InChI Key: APBFXTPDMHNACS-UHFFFAOYSA-N
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Description

Methyl N-[5-[(2-tert-butyl-1,3-thiazole-5-carbonyl)amino]-2-fluorophenyl]carbamate is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[5-[(2-tert-butyl-1,3-thiazole-5-carbonyl)amino]-2-fluorophenyl]carbamate typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with an appropriate nucleophile.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with methyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[5-[(2-tert-butyl-1,3-thiazole-5-carbonyl)amino]-2-fluorophenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can target the carbonyl groups.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Methyl N-[5-[(2-tert-butyl-1,3-thiazole-5-carbonyl)amino]-2-fluorophenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of methyl N-[5-[(2-tert-butyl-1,3-thiazole-5-carbonyl)amino]-2-fluorophenyl]carbamate involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are key structural motifs that enable the compound to bind to enzymes or receptors, modulating their activity. The carbamate moiety can also participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-[5-[(2-tert-butyl-1,3-thiazole-5-carbonyl)amino]-2-chlorophenyl]carbamate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl N-[5-[(2-tert-butyl-1,3-thiazole-5-carbonyl)amino]-2-bromophenyl]carbamate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in methyl N-[5-[(2-tert-butyl-1,3-thiazole-5-carbonyl)amino]-2-fluorophenyl]carbamate imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its bioavailability and efficacy in biological systems compared to its chloro- and bromo-analogues.

Properties

IUPAC Name

methyl N-[5-[(2-tert-butyl-1,3-thiazole-5-carbonyl)amino]-2-fluorophenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c1-16(2,3)14-18-8-12(24-14)13(21)19-9-5-6-10(17)11(7-9)20-15(22)23-4/h5-8H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBFXTPDMHNACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(S1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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